molecular formula C8H8ClN3OS B1439295 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole CAS No. 941867-67-0

7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole

Cat. No.: B1439295
CAS No.: 941867-67-0
M. Wt: 229.69 g/mol
InChI Key: XRWIIAACHZRIKZ-UHFFFAOYSA-N
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Description

7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H8ClN3OS and its molecular weight is 229.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3OS/c1-13-5-3-2-4(9)7-6(5)11-8(12-10)14-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIIAACHZRIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₃OS. Its structure features a benzothiazole ring system with a hydrazine moiety, which contributes to its reactivity and biological properties. The presence of the chloro and methoxy groups enhances its potential interaction with biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have revealed that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against the NCI 60-cell panel, showing significant cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways that are crucial for tumor growth and metastasis .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxicity of various hydrazones including this compound against a panel of cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, demonstrating potent anticancer activity across multiple tumor types such as leukemia and colon cancer .
    CompoundCell LineIC50 (µM)
    Hydrazone ASF-295 (CNS)0.688
    Hydrazone BHCT116 (Colon)0.500
    Hydrazone CHeLa (Cervical)0.350
  • Antimicrobial Studies :
    • Research on the antimicrobial properties highlighted that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzothiazole core significantly affect the biological activity of the compounds. Key findings include:

  • Chloro Substitution : The presence of a chloro group is critical for enhancing antimicrobial and anticancer activities.
  • Hydrazine Moiety : This functional group is essential for the reactivity and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole
Reactant of Route 2
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.